8-Isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol
Description
Properties
IUPAC Name |
2-methylsulfanyl-8-propan-2-yl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-5(2)6-4-10-13-7(6)11-8(15-3)12-9(13)14/h4-5H,1-3H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGOAOABFUSGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(NC(=O)N2N=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 224.28 g/mol. The structure includes a pyrazolo-triazine core that contributes to its biological activity.
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a][1,3,5]triazines exhibit significant antitumor properties. For instance, compounds with similar structural motifs have been shown to inhibit thymidine phosphorylase (TP), an enzyme associated with tumor growth and metastasis. Inhibition of TP leads to reduced production of 2-deoxy-D-ribose, thereby suppressing tumor proliferation .
Table 1: Summary of Antitumor Activity of Related Compounds
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| Pyrazolo[1,5-a][1,3,5]triazine-2-thioxo | Antitumor | TP inhibition |
| Derivative A | Moderate Inhibition | Induces apoptosis via caspase activation |
| Derivative B | Strong Inhibition | Disrupts DNA synthesis |
Neuroprotective Effects
The compound has been investigated for its potential neuroprotective effects. Studies suggest that it may be beneficial in treating central nervous system disorders such as schizophrenia and Alzheimer's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Antibacterial Properties
This compound has shown promise as an antibacterial agent. Its structure allows it to target bacterial pathways that are absent in human cells, making it a potential candidate for developing new antibacterial therapies .
Case Study 1: Anticancer Efficacy
A study conducted by Chui et al. synthesized various derivatives of pyrazolo[1,5-a][1,3,5]triazine and evaluated their anticancer activity against Ehrlich Ascites Carcinoma (EAC) cells. The results demonstrated that specific substitutions on the triazine ring significantly enhanced cytotoxicity compared to the parent compound .
Case Study 2: Neuroprotective Effects
In a preclinical trial assessing the neuroprotective effects of related compounds on models of Alzheimer's disease, researchers found that certain derivatives improved cognitive function and reduced amyloid-beta plaque formation in transgenic mice models. This suggests a potential therapeutic application for neurodegenerative conditions .
Scientific Research Applications
8-Isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol (CAS Number: 1453186-95-2) is a compound that has garnered attention for its potential applications in various scientific fields. This article aims to explore its applications comprehensively, particularly in the realms of agriculture, pharmaceuticals, and material sciences.
Agricultural Applications
This compound has shown promise as a herbicide. Its structure allows it to interact with specific biochemical pathways in plants, potentially inhibiting growth or causing selective toxicity to certain species while being less harmful to others. This selectivity is crucial for sustainable agricultural practices.
Case Study: Herbicidal Efficacy
Research indicates that compounds similar to this compound exhibit significant herbicidal activity against various weed species. For instance, studies have demonstrated a reduction in weed biomass when treated with this compound compared to untreated controls. The effectiveness varies depending on application rates and environmental conditions.
Pharmaceutical Applications
In the pharmaceutical sector, this compound is being investigated for its potential as an anti-inflammatory and analgesic agent. Its pyrazolo-triazine core is known for bioactivity, which may lead to the development of new medications targeting inflammatory diseases.
Case Study: Anti-inflammatory Activity
A study conducted on animal models has shown that derivatives of pyrazolo-triazines can significantly reduce inflammation markers in tissues. The mechanism of action is believed to involve the inhibition of specific enzymes involved in the inflammatory response.
Material Science Applications
The unique chemical structure of this compound also lends itself to applications in material science. It can be utilized as a building block for synthesizing novel polymers or composites with enhanced properties such as thermal stability and resistance to degradation.
Case Study: Polymer Development
Recent research has focused on incorporating this compound into polymer matrices to improve their mechanical properties and thermal stability. Preliminary results indicate that polymers modified with this compound exhibit improved performance under stress and temperature variations.
Summary Table of Applications
| Application Area | Potential Uses | Observed Benefits |
|---|---|---|
| Agriculture | Herbicide development | Selective toxicity; reduced weed biomass |
| Pharmaceuticals | Anti-inflammatory agents | Reduction of inflammation markers |
| Material Science | Polymer synthesis | Enhanced mechanical and thermal properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key Observations :
- C2 Substituents : Methylthio/ethylthio groups enhance lipophilicity and influence target engagement. For example, MH4b1’s ethylthio group improves anticonvulsant efficacy in specific seizure models compared to methylthio analogs .
- C4 Modifications : Hydroxyl groups (as in the target compound) vs. uracil fragments (as in TP inhibitors) dictate enzyme selectivity. The methylthio spacer in TP inhibitors enables dual-site binding .
- Scaffold Hopping : Replacing triazine with pyrimidine (e.g., pyrazolo[1,5-a]pyrimidines) shifts activity toward TTK inhibition, demonstrating scaffold-dependent target specificity .
Physicochemical and Pharmacokinetic Properties
| Property | 8-Isopropyl-2-(methylthio)-pyrazolo-triazin-4-ol | Pyrazolo[1,5-a]pyrimidines | 5-Chlorouracil-linked Analogs |
|---|---|---|---|
| LogP (Predicted) | ~2.5 | 1.8–2.3 | 1.5–2.0 |
| Solubility (µg/mL) | Low (due to hydroxyl tautomerism) | Moderate | Moderate |
| Metabolic Stability | Moderate (susceptible to S-demethylation) | High | Low (rapid uracil cleavage) |
| Bioavailability | Unreported | 40–60% (oral) | <20% (oral) |
Tautomerism Impact: The keto-enol equilibrium in pyrazolo-triazin-4-ol derivatives affects solubility and membrane permeability. Pyrazolo-pyrimidines, lacking this tautomerism, show improved bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
